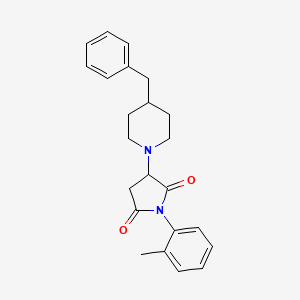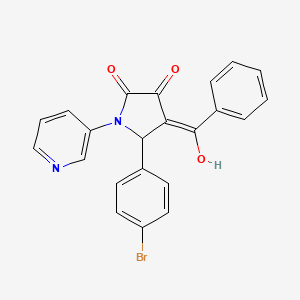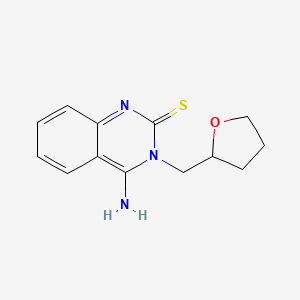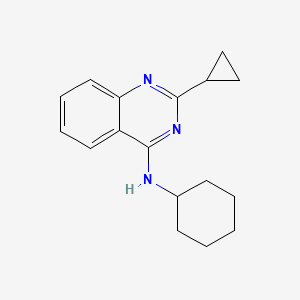![molecular formula C27H26N2O3 B11187304 (2E)-3-phenyl-1-[2,2,4-trimethyl-4-(4-nitrophenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B11187304.png)
(2E)-3-phenyl-1-[2,2,4-trimethyl-4-(4-nitrophenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-phenyl-1-[2,2,4-trimethyl-4-(4-nitrophenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one is a complex organic compound with a unique structure that includes a quinoline ring, a nitrophenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-1-[2,2,4-trimethyl-4-(4-nitrophenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2,2,4-trimethyl-4-(4-nitrophenyl)-3,4-dihydroquinoline with cinnamaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-1-[2,2,4-trimethyl-4-(4-nitrophenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, sulfonic acids, nitrating agents
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Amino derivatives
Substitution: Halogenated, sulfonated, or nitrated derivatives
Scientific Research Applications
(2E)-3-phenyl-1-[2,2,4-trimethyl-4-(4-nitrophenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-1-[2,2,4-trimethyl-4-(4-nitrophenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the nitrophenyl group can undergo redox reactions, generating reactive oxygen species that induce cellular damage. These mechanisms contribute to the compound’s potential antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
- (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2E)-3-phenyl-1-[2,2,4-trimethyl-4-(4-nitrophenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one stands out due to its unique combination of a quinoline ring and a nitrophenyl group. This structural feature imparts distinct chemical reactivity and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H26N2O3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(E)-3-phenyl-1-[2,2,4-trimethyl-4-(4-nitrophenyl)-3H-quinolin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C27H26N2O3/c1-26(2)19-27(3,21-14-16-22(17-15-21)29(31)32)23-11-7-8-12-24(23)28(26)25(30)18-13-20-9-5-4-6-10-20/h4-18H,19H2,1-3H3/b18-13+ |
InChI Key |
ZQKJOJZPXTVIKE-QGOAFFKASA-N |
Isomeric SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)/C=C/C3=CC=CC=C3)(C)C4=CC=C(C=C4)[N+](=O)[O-])C |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3)(C)C4=CC=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-[4-(propan-2-yl)benzyl]pyrimidin-4-ol](/img/structure/B11187225.png)

![3,4,5-trimethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11187233.png)
![2-[(3-methylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11187242.png)

![2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B11187247.png)
![4-(4-methoxyphenyl)-3-(3-methylphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B11187262.png)


![6-(4-Propyl-1-naphthyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL](/img/structure/B11187272.png)
![2,6-dichloro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide](/img/structure/B11187275.png)
![2-(ethylsulfanyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11187283.png)
![6-(4-chlorophenyl)-7-(4-methylphenyl)-5-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11187299.png)

